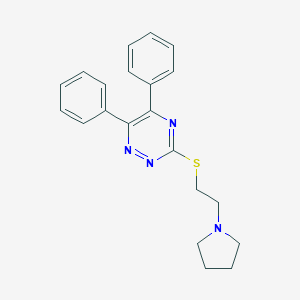![molecular formula C19H19N7O2S B276350 2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]-N-[5-cyano-2-(4-morpholinyl)-4-pyrimidinyl]acetamide](/img/structure/B276350.png)
2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]-N-[5-cyano-2-(4-morpholinyl)-4-pyrimidinyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]-N-[5-cyano-2-(4-morpholinyl)-4-pyrimidinyl]acetamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is known for its unique molecular structure and its ability to interact with specific biological targets, making it a promising candidate for drug discovery and development.
Mechanism of Action
The mechanism of action of 2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]-N-[5-cyano-2-(4-morpholinyl)-4-pyrimidinyl]acetamide involves its ability to interact with specific biological targets. This compound has been shown to inhibit the activity of specific enzymes and receptors, leading to various physiological effects. The exact mechanism of action is still being studied, and further research is needed to fully understand the effects of this compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]-N-[5-cyano-2-(4-morpholinyl)-4-pyrimidinyl]acetamide are still being studied. However, preliminary research has shown that this compound has potential applications in various fields, including cancer research, neurology, and immunology. It has been shown to have anti-cancer properties, as well as potential applications in the treatment of neurodegenerative diseases and autoimmune disorders.
Advantages and Limitations for Lab Experiments
The advantages of using 2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]-N-[5-cyano-2-(4-morpholinyl)-4-pyrimidinyl]acetamide in lab experiments include its unique molecular structure and its ability to interact with specific biological targets. This compound has been shown to have potential applications in various fields, making it a valuable tool for scientific research. However, the limitations of using this compound include the complex synthesis method and the need for expertise in organic chemistry.
Future Directions
There are many future directions for the study of 2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]-N-[5-cyano-2-(4-morpholinyl)-4-pyrimidinyl]acetamide. Further research is needed to fully understand the mechanism of action and the biochemical and physiological effects of this compound. Additionally, this compound has potential applications in various fields, including drug discovery and development, cancer research, neurology, and immunology. Further research is needed to explore these potential applications and to optimize the synthesis method for improved yields and purity of the final product.
Synthesis Methods
The synthesis of 2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]-N-[5-cyano-2-(4-morpholinyl)-4-pyrimidinyl]acetamide involves a multi-step process that requires expertise in organic chemistry. The synthesis method involves the use of various reagents and solvents to achieve the desired product. The process requires careful monitoring and optimization to ensure high yields and purity of the final product.
Scientific Research Applications
The unique molecular structure of 2-[(3-cyano-4,6-dimethyl-2-pyridinyl)sulfanyl]-N-[5-cyano-2-(4-morpholinyl)-4-pyrimidinyl]acetamide has made it a promising candidate for scientific research applications. This compound has been studied extensively for its potential applications in drug discovery and development. It has been shown to interact with specific molecular targets, making it a valuable tool for studying various biological processes.
properties
Molecular Formula |
C19H19N7O2S |
|---|---|
Molecular Weight |
409.5 g/mol |
IUPAC Name |
2-(3-cyano-4,6-dimethylpyridin-2-yl)sulfanyl-N-(5-cyano-2-morpholin-4-ylpyrimidin-4-yl)acetamide |
InChI |
InChI=1S/C19H19N7O2S/c1-12-7-13(2)23-18(15(12)9-21)29-11-16(27)24-17-14(8-20)10-22-19(25-17)26-3-5-28-6-4-26/h7,10H,3-6,11H2,1-2H3,(H,22,24,25,27) |
InChI Key |
IMWIPOGCESSILO-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=C1C#N)SCC(=O)NC2=NC(=NC=C2C#N)N3CCOCC3)C |
Canonical SMILES |
CC1=CC(=NC(=C1C#N)SCC(=O)NC2=NC(=NC=C2C#N)N3CCOCC3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[(3-Amino-5-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetonitrile](/img/structure/B276267.png)
![N-{[(3-amino-5-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-phenylurea](/img/structure/B276269.png)
![3-amino-5-methyl-2-{[2-(4-methylphenyl)-2-oxoethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B276270.png)
![3-amino-2-{[2-(3-methoxyphenyl)-2-oxoethyl]sulfanyl}-5-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B276271.png)
![2-(allylsulfanyl)-3-amino-5-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B276273.png)
![N-{[(3-amino-7-methyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}-N'-methylurea](/img/structure/B276274.png)
![3-amino-7-methyl-2-{[2-(1-pyrrolidinyl)ethyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B276276.png)
![methyl 2-{[(4-benzyl-1-piperazinyl)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B276280.png)
![methyl 2-[(2,3-dihydro-1H-indol-1-ylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B276281.png)
![methyl 2-({[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B276284.png)

![Ethyl 4,5-dimethyl-2-[(3-toluidinocarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B276291.png)
![Ethyl 4,5-dimethyl-2-[({[5-(2-thienyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)amino]-3-thiophenecarboxylate](/img/structure/B276292.png)
![8,9-Dimethylthieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-3-yl ethyl sulfide](/img/structure/B276293.png)